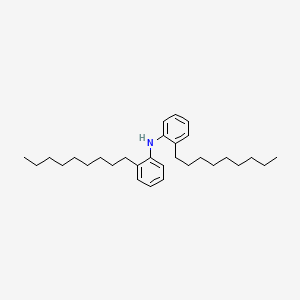

Bis(nonylphenyl)amine

Description

BenchChem offers high-quality Bis(nonylphenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(nonylphenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52033-71-3 |

|---|---|

Molecular Formula |

C30H47N |

Molecular Weight |

421.7 g/mol |

IUPAC Name |

2-nonyl-N-(2-nonylphenyl)aniline |

InChI |

InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26,31H,3-16,21-22H2,1-2H3 |

InChI Key |

DMLQDPIAVJTTKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCCC |

Origin of Product |

United States |

Bis(nonylphenyl)amine synthesis and purification for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Bis(nonylphenyl)amine

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of bis(nonylphenyl)amine, a high-performance antioxidant widely utilized in industrial lubricants and polymers.[1][2][][4] Addressed to researchers and chemical development professionals, this document details a laboratory-scale synthesis based on the Friedel-Crafts alkylation of diphenylamine with nonene. The narrative emphasizes the rationale behind procedural steps, from catalyst selection to purification strategies, ensuring a self-validating and reproducible methodology. The guide includes detailed experimental protocols, characterization data, critical safety precautions, and visual diagrams of the reaction mechanism and workflow to facilitate a thorough understanding of the process.

Introduction and Reaction Principle

Bis(nonylphenyl)amine is a secondary aromatic amine antioxidant prized for its ability to retard oxidative degradation in organic materials, thereby extending the operational life of lubricants, fuels, and polymers.[][4] Its molecular structure, featuring two bulky, branched nonyl groups on the phenyl rings of diphenylamine, provides excellent solubility in hydrocarbon-based fluids and imparts steric hindrance that enhances its radical-scavenging capabilities.

The core chemical transformation for synthesizing this compound is the Friedel-Crafts alkylation .[5] This class of reaction involves the electrophilic substitution of an aromatic ring. In this specific synthesis, diphenylamine serves as the aromatic substrate, and nonene, an alkene, acts as the alkylating agent. The reaction is facilitated by an acid catalyst, which polarizes the alkene, making it sufficiently electrophilic to attack the electron-rich phenyl rings of diphenylamine.[5][6]

While various catalysts can be employed, including zeolites and other solid acids for industrial applications, this guide will focus on a classic and effective Lewis acid catalyst for laboratory synthesis: Aluminum Chloride (AlCl₃) .[7][8] The catalyst activates the nonene, generating a secondary carbocation intermediate that then undergoes electrophilic aromatic substitution, primarily at the para positions of the phenyl rings due to steric and electronic factors. To achieve the desired disubstituted product, an excess of the nonene alkylating agent is typically used.[7]

Reaction Mechanism: Friedel-Crafts Alkylation

The mechanism proceeds in two successive alkylation steps.

Caption: Friedel-Crafts alkylation mechanism for bis(nonylphenyl)amine synthesis.

Experimental Section: Synthesis and Purification

This section provides a detailed protocol for the synthesis of bis(nonylphenyl)amine on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Diphenylamine | (C₆H₅)₂NH | 169.22 | 16.9 g (0.1 mol) | High purity, >99% |

| Nonene (Propylene Trimer) | C₉H₁₈ | ~126.24 | 37.9 g (~0.3 mol) | Technical grade is acceptable |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 2.0 g (0.015 mol) | Must be anhydrous |

| Toluene (Anhydrous) | C₇H₈ | 92.14 | 200 mL | Solvent |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~150 mL | For neutralization |

| Deionized Water | H₂O | 18.02 | ~300 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction |

| Hexane | C₆H₁₄ | 86.18 | As needed | For purification |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet/outlet adapter

-

Mechanical stirrer and heating mantle with temperature control

-

Addition funnel (100 mL)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Synthesis Protocol

CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10] Diphenylamine is toxic, and anhydrous aluminum chloride reacts violently with moisture.

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser (with nitrogen outlet), and addition funnel. Ensure all glassware is thoroughly dried.

-

Reagent Charging: Charge the flask with diphenylamine (16.9 g, 0.1 mol) and anhydrous toluene (100 mL). Begin stirring to dissolve the diphenylamine.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (2.0 g, 0.015 mol) to the flask. The mixture may warm slightly.

-

Heating: Heat the mixture to 80-90 °C with continuous stirring.

-

Nonene Addition: Add the nonene (37.9 g, ~0.3 mol) to the addition funnel. Add the nonene dropwise to the reaction mixture over a period of 60-90 minutes. An exothermic reaction will occur; control the addition rate to maintain the temperature below 120 °C.

-

Reaction: After the addition is complete, increase the temperature to 150 °C and maintain it for 4-6 hours to drive the reaction to completion.[7] Monitor the reaction progress if desired using Thin Layer Chromatography (TLC).

-

Cooling: After the reaction period, turn off the heating and allow the mixture to cool to room temperature.

Purification Protocol

-

Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. Caution: This step is exothermic and will release HCl gas. Perform this in the back of the fume hood.

-

Neutralization: Transfer the mixture to a separatory funnel. Add 100 mL of saturated sodium bicarbonate solution in portions until gas evolution ceases. This neutralizes any remaining acid.

-

Extraction: Extract the organic layer. Wash the organic layer sequentially with deionized water (2 x 150 mL).

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator. This will yield the crude product as a viscous, dark oil.

-

Final Purification: The crude product contains a mixture of mono- and di-alkylated diphenylamines, as well as unreacted starting materials. Two primary methods can be used for final purification in a laboratory setting:

-

Vacuum Distillation: This is the most common industrial method and is effective for separating the lower-boiling unreacted nonene and diphenylamine from the high-boiling bis(nonylphenyl)amine product.[11][12]

-

Column Chromatography: For obtaining a highly pure sample for research purposes, chromatography on silica gel is effective.[13] A gradient elution starting with pure hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane can separate the components.

-

Experimental Workflow

Caption: Overall experimental workflow for bis(nonylphenyl)amine synthesis.

Product Characterization

To confirm the successful synthesis and purity of bis(nonylphenyl)amine, the following analytical techniques are recommended.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides definitive structural information.

| Chemical Shift (δ) | Multiplicity | Integration (Relative) | Assignment |

| ~7.2 - 6.8 ppm | Multiplet | ~8H | Aromatic protons (Ar-H ) |

| ~5.5 - 5.0 ppm | Broad Singlet | 1H | Amine proton (N-H ) |

| ~1.6 - 0.8 ppm | Complex Multiplets | ~38H | Aliphatic protons of the two nonyl groups (-CH ₃, -CH ₂-, -CH -) |

Note: The exact shifts and multiplicities of the aliphatic and aromatic protons will be complex due to the isomeric nature of the nonene starting material and substitution patterns.[1][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 cm⁻¹ | Medium, Sharp | N-H Stretch |

| 3100-3000 cm⁻¹ | Medium | Aromatic C-H Stretch |

| 2955, 2925, 2855 cm⁻¹ | Strong | Aliphatic C-H Stretch |

| ~1600, 1500 cm⁻¹ | Strong | Aromatic C=C Bending |

The presence of the N-H stretch and strong aliphatic C-H stretches, combined with the aromatic signals, confirms the structure.[1][15]

Safety and Handling Precautions

-

Diphenylamine: Toxic if swallowed, inhaled, or in contact with skin. May cause organ damage through prolonged exposure and is very toxic to aquatic life.[10] Handle with appropriate PPE and prevent release into the environment.

-

Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment (e.g., glove box or under inert gas) and quench with extreme care.

-

Nonene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Toluene: Flammable liquid. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.

-

General Procedures: All operations should be conducted within a certified chemical fume hood.[9] Have appropriate spill kits and fire extinguishers readily available. Dispose of all chemical waste in accordance with local, regional, and national regulations.[16]

References

- Discontinuous alkylation of diphenylamine with nonene for maximum catalyst utilization. ResearchGate. [Link]

- The alkylation reaction of diphenylamine with 1-nonene. ResearchGate. [Link]

- EP1939169B1 - Method to prepare nonylated diphenylamine using recycle and sequential temperatures.

- US5734084A - Synthesis of alkylated aromatic amines.

- Safety Data Sheet - Uno-X. Uno-X. [Link]

- Preparation method of dinonyl-substituted diphenylamine antioxidant.

- DIPHENYLAMINE Safety Data Sheet. Techno PharmChem. [Link]

- Diphenylamine - SAFETY DATA SHEET. Penta chemicals. [Link]

- Diphenylamine Standard (1X1 mL) - Safety Data Sheet. phenomenex. [Link]

- Diphenylamine via Friedels-Craft-Alkylation?. Sciencemadness Discussion Board. [Link]

- US4740620A - Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves.

- The Friedel-Crafts Reaction. University of California, Irvine. [Link]

- Factory price bis(nonylphenyl)amine in stock CAS NO.36878-20-3. boyangchem. [Link]

- bis(nonylphenyl)amine, CasNo.36878-20-3. GIHI CHEMICALS CO.,LIMITED. [Link]

- Friedel–Crafts reaction. Wikipedia. [Link]

- bis(nonylphenyl)amine CAS#: 36878-20-3. ChemWhat. [Link]

- Fuel and Lubes Antioxidants. SONGWON Industrial Group. [Link]

- Diagnostic NMR signals of bis-amine derivatives. ResearchGate. [Link]

- Synthesis of Amines. Chemistry LibreTexts. [Link]/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines)

- Synthesis of Amines. OpenStax. [Link]

- US4370501A - Synthesis of bis(aminophenyl) compounds.

- US3337630A - Process for the purification of amines.

- Phenol. Wikipedia. [Link]

- IR spectra of (A) bis(ether nitrile) 3a , (B) bis(ether-carboxylic acid). ResearchGate. [Link]

- Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. songwon.com [songwon.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. US5734084A - Synthesis of alkylated aromatic amines - Google Patents [patents.google.com]

- 8. US4740620A - Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves - Google Patents [patents.google.com]

- 9. technopharmchem.com [technopharmchem.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. EP1939169B1 - Method to prepare nonylated diphenylamine using recycle and sequential temperatures - Google Patents [patents.google.com]

- 12. CN108409581B - Preparation method of dinonyl-substituted diphenylamine antioxidant - Google Patents [patents.google.com]

- 13. US4370501A - Synthesis of bis(aminophenyl) compounds - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

Foreword: A Multifaceted Approach to a Critical Additive

An In-Depth Technical Guide to the Characterization of Bis(nonylphenyl)amine

Bis(nonylphenyl)amine (BNPPA), a workhorse antioxidant primarily in the lubricant and polymer industries, presents a unique analytical challenge.[][2][3] Its structure, characterized by a secondary amine bridge between two nonyl-substituted phenyl rings, is a source of its efficacy in quenching oxidative radicals. However, the commercial product is often a complex mixture of isomers due to the branched nature of the nonyl groups. This guide eschews a one-size-fits-all template, instead adopting a holistic and logical workflow that mirrors a real-world investigative process. We will move from foundational property assessment to detailed structural elucidation and performance-related thermal analysis, providing not just the "how" but the critical "why" behind each technique. This document is intended for researchers, quality control analysts, and formulation scientists who require a robust and validated understanding of this essential compound.

Foundational Physicochemical Profile

Prior to any advanced analysis, establishing the fundamental physicochemical properties of a BNPPA sample is a prerequisite. This baseline data is crucial for handling, safety, and interpreting subsequent analytical results.

| Property | Value | Source(s) |

| CAS Number | 36878-20-3 | [4][5][6][7][8][9] |

| Molecular Formula | C₃₀H₄₇N | [4][5][7][10] |

| Molecular Weight | ~421.70 g/mol | [4][5][6][10] |

| Appearance | Typically a colorless to pale yellow liquid or solid.[2][5] | [2][5] |

| Boiling Point | ~517°C at 760 mmHg | [5][6][10][11] |

| Flash Point | ~272.5°C | [5][6][10] |

| Density | ~0.932 g/cm³ | [5][6][10][11] |

The Core Workflow: An Integrated Analytical Strategy

A comprehensive characterization of BNPPA is not achieved by a single technique but by the strategic integration of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their combination provides a self-validating system for identity, purity, structure, and stability.

Sources

- 2. Page loading... [guidechem.com]

- 3. songwon.com [songwon.com]

- 4. Page loading... [wap.guidechem.com]

- 5. bis(nonylphenyl)amine - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. bis(nonylphenyl)amine CAS#: 36878-20-3 [m.chemicalbook.com]

- 9. bis(nonylphenyl)amine | 36878-20-3 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. bis(nonylphenyl)amine | 36878-20-3 [chemnet.com]

Bis(nonylphenyl)amine mechanism of action as an antioxidant

An In-Depth Technical Guide to the Antioxidant Mechanism of Action of Bis(nonylphenyl)amine

Abstract

Bis(nonylphenyl)amine (BNPA), a prominent member of the alkylated diphenylamine family, is a cornerstone antioxidant additive in a multitude of industrial applications, particularly in lubricants, polymers, and fuels where thermal and oxidative stability are paramount.[1][] Its efficacy stems from a multifaceted mechanism of action, primarily centered on the interception of radical species that propagate oxidative degradation. This guide provides an in-depth exploration of the chemical pathways through which bis(nonylphenyl)amine exerts its protective effects. We will dissect its core function as a chain-breaking antioxidant, analyze its temperature-dependent mechanistic shifts, and elucidate its synergistic behavior with other stabilizer chemistries. Furthermore, this document furnishes detailed experimental protocols for researchers to validate and quantify its antioxidant performance, thereby bridging theoretical chemistry with practical application for professionals in materials science and formulation development.

The Challenge of Oxidation: A Fundamental Overview

The degradation of organic materials, such as lubricants and polymers, is predominantly driven by auto-oxidation—a self-propagating series of free-radical reactions.[3] This process leads to detrimental changes in material properties, including increased viscosity and the formation of sludge and varnish in oils, and embrittlement and discoloration in plastics.[1] The auto-oxidation cascade can be described in three key stages:

-

Initiation: The formation of initial free radicals (R•) from the organic substrate (RH) due to exposure to heat, light, or metal catalysts.

-

Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another substrate molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

-

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

Bis(nonylphenyl)amine functions by intervening in the propagation stage, effectively breaking the cycle.

Figure 1: The auto-oxidation cycle of organic materials.

Core Mechanism: Multi-Step Radical Scavenging

Bis(nonylphenyl)amine is classified as a primary or "chain-breaking" antioxidant.[4][5] Its mechanism is centered on the donation of the hydrogen atom from its secondary amine (-NH-) group to terminate chain-carrying peroxy radicals. This process involves several key steps that underscore its high efficiency.

Initial Hydrogen Donation

The primary defensive action of BNPA is the donation of its labile hydrogen atom to a peroxy radical (ROO•). This reaction neutralizes the highly reactive peroxy radical, converting it into a more stable hydroperoxide (ROOH), and generates a resonance-stabilized aminyl radical (>N•).

The efficacy of this step is governed by the N-H Bond Dissociation Energy (BDE). The electron-donating nature of the two nonylphenyl groups lowers the BDE of the N-H bond, making the hydrogen atom more readily available for donation compared to many other molecules.[6][7]

Figure 2: Initial radical scavenging via hydrogen donation.

The Role of the Aminyl and Nitroxyl Radicals

The resulting aminyl radical is significantly less reactive than the peroxy radical it replaced, primarily due to resonance stabilization across the aromatic rings. However, it is not an inert species. It can participate in a second termination step by reacting with another peroxy radical.[4] This reaction yields a stable nitroxyl radical (>NO•) and an alkoxy radical (RO•).[8][9]

The formation of the nitroxyl radical is a key feature of the high efficiency of aminic antioxidants. This species is a persistent radical that can, in turn, trap alkyl radicals (R•) to form non-radical alkoxy-amine species, further inhibiting the oxidation cycle.[4][10] This multi-step process allows a single molecule of bis(nonylphenyl)amine to neutralize multiple free radicals.[9]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH•. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. smarteureka.com [smarteureka.com]

- 6. Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.se [sci-hub.se]

- 8. youtube.com [youtube.com]

- 9. Research Progress of Antioxidant Additives for Lubricating Oils | MDPI [mdpi.com]

- 10. energiforsk.se [energiforsk.se]

An In-Depth Technical Guide to the Solubility of Bis(nonylphenyl)amine in Organic Solvents

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of bis(nonylphenyl)amine, a widely utilized antioxidant in industrial applications. While specific quantitative solubility data is not extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the molecular properties influencing solubility, outlines robust experimental protocols for its determination, and presents a theoretical framework for predicting its behavior in various organic solvents. By synthesizing established chemical principles with practical methodologies, this guide empowers users to effectively assess and leverage the solubility of bis(nonylphenyl)amine in their specific applications.

Introduction: Understanding the Significance of Solubility

Bis(nonylphenyl)amine, a sterically hindered secondary aromatic amine, is a cornerstone antioxidant in the formulation of lubricants, polymers, fuels, and rubber products.[] Its primary function is to mitigate oxidative degradation, thereby extending the service life and maintaining the performance integrity of the host material. The efficacy of bis(nonylphenyl)amine is intrinsically linked to its ability to be homogeneously dispersed at the molecular level within the medium it is intended to protect. Consequently, a thorough understanding of its solubility in a diverse range of organic solvents is paramount for formulation development, performance optimization, and quality control.

This guide will delve into the structural attributes of bis(nonylphenyl)amine that govern its solubility, provide detailed methodologies for its quantitative determination, and offer insights into predicting its compatibility with various solvent classes.

Molecular Structure and its Influence on Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The molecular structure of bis(nonylphenyl)amine, characterized by both nonpolar and moderately polar moieties, results in a nuanced solubility profile.

Key Structural Features:

-

Two Nonylphenyl Groups: The presence of two long, branched nonyl (C9H19) alkyl chains attached to the phenyl rings imparts a significant nonpolar, lipophilic character to the molecule.[2] These alkyl groups are the primary drivers for its solubility in hydrocarbon-based and other nonpolar organic solvents.

-

Aromatic Phenyl Rings: The two phenyl rings contribute to the molecule's van der Waals forces and can engage in π-π stacking interactions, influencing its solubility in aromatic solvents.

-

Secondary Amine Group (-NH-): The secondary amine group introduces a degree of polarity to the molecule, allowing for weak hydrogen bonding interactions. However, the steric hindrance imposed by the bulky nonylphenyl groups significantly shields the amine proton, diminishing its ability to act as a hydrogen bond donor.

Due to its predominantly nonpolar nature, bis(nonylphenyl)amine is expected to exhibit high solubility in nonpolar and weakly polar organic solvents. Conversely, its solubility is anticipated to be limited in highly polar and protic solvents.

Predicting Solubility: A Qualitative Overview

Based on the structural analysis, a qualitative prediction of the solubility of bis(nonylphenyl)amine in common organic solvents can be formulated. This serves as a valuable starting point for solvent selection in formulation and experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Mineral Oil | High | The long nonyl chains of bis(nonylphenyl)amine readily interact with the hydrocarbon chains of these solvents through London dispersion forces. |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | Favorable van der Waals interactions and potential π-π stacking between the phenyl rings of the solute and the aromatic solvents. |

| Weakly Polar | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, interacting with the amine proton of bis(nonylphenyl)amine. |

| Moderately Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The ketone and ester functional groups can engage in dipole-dipole interactions with the amine moiety. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | While these solvents are strong hydrogen bond acceptors, the overall nonpolar character of bis(nonylphenyl)amine may limit its miscibility. |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar bis(nonylphenyl)amine molecule, making dissolution energetically unfavorable. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. The following protocols are adapted from established guidelines and can be tailored for the analysis of bis(nonylphenyl)amine in organic solvents.

The Saturation Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess of the solute (bis(nonylphenyl)amine) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Experimental Protocol:

-

Preparation: Add an excess amount of bis(nonylphenyl)amine to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the removal of all particulate matter, the saturated supernatant should be filtered (using a solvent-compatible, non-adsorptive filter, such as PTFE) or centrifuged.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of bis(nonylphenyl)amine using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).

High-Throughput Kinetic Solubility Assay

For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be employed. This method measures the concentration at which the compound precipitates from a stock solution.

Principle: A concentrated stock solution of bis(nonylphenyl)amine in a highly solubilizing solvent (e.g., DMSO) is serially diluted into the test solvents. The point of precipitation is detected, providing an estimate of the kinetic solubility.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of bis(nonylphenyl)amine in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the various organic solvents being tested.

-

Precipitation Detection: After a short incubation period, assess the formation of a precipitate in each well. This can be done visually or, more quantitatively, using nephelometry (light scattering) or UV/Vis spectroscopy to detect an increase in absorbance due to light scattering by the precipitate.

-

Data Analysis: The lowest concentration at which a precipitate is observed is reported as the kinetic solubility.

Logical Workflow for Solubility Determination

The process of determining the solubility of bis(nonylphenyl)amine can be visualized through a logical workflow, ensuring a systematic and thorough investigation.

Caption: A logical workflow for the comprehensive determination of the solubility of bis(nonylphenyl)amine.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining high-quality data.

-

Temperature: Solubility is temperature-dependent. Therefore, all experiments must be conducted at a precisely controlled and reported temperature.

-

Purity of Solute and Solvent: Impurities in either the bis(nonylphenyl)amine or the solvent can significantly alter the measured solubility. High-purity materials should be used.

-

pH (for aqueous or mixed systems): While this guide focuses on organic solvents, if the system contains water or protic solvents, the pH can influence the ionization state of the amine and thus its solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the bis(nonylphenyl)amine being tested.

-

Equilibration Time: Insufficient time for equilibration in the shake-flask method will lead to an underestimation of the true solubility.

Conclusion

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, [Link].

- Google Patents, WO2017011159A1 - Diaryl amine antioxidants prepared

Sources

A Technical Guide to the Spectroscopic Profile of Bis(nonylphenyl)amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of Bis(nonylphenyl)amine. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and analysis of this complex diarylamine.

Introduction: Understanding Bis(nonylphenyl)amine

Bis(nonylphenyl)amine, a substituted diarylamine, is characterized by a central secondary amine nitrogen atom bonded to two phenyl rings, each bearing a nonyl group. The exact isomeric structure can vary, with the nonyl groups potentially located at the ortho, meta, or para positions of the phenyl rings, and the nonyl chain itself can be linear or branched. This structural variability is a critical consideration in the interpretation of its spectroscopic data. Bis(nonylphenyl)amine and related compounds are widely used as antioxidants in lubricants and polymers.[]

It is important to note that while the general spectroscopic features can be predicted based on the fundamental structure, readily available, public-domain experimental spectra for a specific, pure isomer of Bis(nonylphenyl)amine are scarce. Therefore, this guide will focus on the theoretical underpinnings, expected spectral characteristics based on analogous structures, and robust experimental protocols for acquiring and interpreting the spectroscopic data for this class of molecules.

Caption: A typical workflow for the spectroscopic analysis of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like Bis(nonylphenyl)amine, it is particularly useful for studying the conjugated π-electron systems.

Expected UV-Vis Spectral Features:

The UV-Vis spectrum of Bis(nonylphenyl)amine, typically recorded in a suitable solvent like ethanol or cyclohexane, is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings.

-

Primary Aromatic Band (around 250 nm): A strong absorption band arising from the π → π* transitions within the phenyl rings.

-

Secondary Aromatic Band (around 300 nm): A weaker, longer-wavelength absorption band that is influenced by the nitrogen lone pair's interaction with the aromatic π-systems. The position and intensity of this band can be sensitive to the substitution pattern on the phenyl rings.

Experimental Protocol for UV-Vis Data Acquisition:

-

Sample Preparation:

-

Prepare a dilute solution of Bis(nonylphenyl)amine in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Record the sample spectrum over a range of approximately 200-400 nm.

-

Conclusion

The comprehensive spectroscopic analysis of Bis(nonylphenyl)amine, integrating data from NMR, IR, and UV-Vis techniques, is essential for its unambiguous structural characterization. While experimental data for a single, pure isomer is not widely published, the principles outlined in this guide provide a robust framework for researchers to acquire, interpret, and validate the spectroscopic profile of this important industrial chemical. The predicted spectral features, coupled with the detailed experimental protocols, offer a solid foundation for the analysis of Bis(nonylphenyl)amine and related diarylamine compounds.

References

- Wiley-VCH. (2007).

- Rajca, A., et al. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. The Journal of Organic Chemistry, 76(20), 8447–8457.

- The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).

- ACS Publications. (2024).

- PMC. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- BOC Sciences. (n.d.). CAS 36878-20-3 bis-(Nonylphenyl)amine.

- Alfa Chemistry. (n.d.). CAS 36878-20-3 Bis-(nonylphenyl)amine.

- ResearchGate. (2015).

- ACS Publications. (2022).

- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II)

- India Fine Chemicals. (n.d.). Bis(nonylphenyl)amine.

- LookChem. (n.d.). Cas 36878-20-3,bis(nonylphenyl)amine.

- ChemicalBook. (2025). bis(nonylphenyl)amine | 36878-20-3.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- Benchchem. (2025). A Technical Guide to the Spectroscopic Profile of Bis(2-nitrophenyl)amine.

- MDPI. (n.d.).

- Benchchem. (n.d.). Comparative NMR Spectral Analysis: Bis(2-nitrophenyl)

- CDN. (n.d.). Infrared Spectroscopy.

- Sigma-Aldrich. (n.d.). Bis amine.

- ChemicalBook. (n.d.). bis(nonylphenyl)amine CAS#: 36878-20-3.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Benzylidene-nonyl-amine - the NIST WebBook.

- University of Colorado Boulder. (n.d.). IR Chart.

- ChemicalBook. (n.d.). bis(nonylphenyl)amine | 36878-20-3.

- ChemicalBook. (n.d.). bis(nonylphenyl)

- ResearchGate. (n.d.). Normalized UV-vis absorption spectra of all polyimides of their solid....

- Google Patents. (n.d.). US4370501A - Synthesis of bis(aminophenyl) compounds.

- ChemicalBook. (n.d.). bis(nonylphenyl)

- National Institute of Standards and Technology. (n.d.). Phenol, 4,4'-(1-methylethylidene)bis- - the NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Biphenyl - the NIST WebBook.

Sources

Unveiling the Antioxidant Potency of Bis(nonylphenyl)amine: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Guardian in Lubricants and Polymers

Bis(nonylphenyl)amine (BNPA) is a widely utilized antioxidant, primarily in industrial lubricants, greases, and polymers. Its principal role is to inhibit oxidative degradation, a process that compromises the integrity and performance of these materials through the action of free radicals. By neutralizing these highly reactive species, BNPA extends the operational lifetime and ensures the reliability of critical machinery and plastic components. While its efficacy is well-established empirically, a deeper, molecular-level understanding of its antioxidant mechanism is crucial for the rational design of next-generation stabilizers and for predicting their performance in diverse chemical environments.

This technical guide provides a comprehensive exploration of the quantum chemical calculations that illuminate the structure-activity relationship of bis(nonylphenyl)amine. We will delve into the theoretical underpinnings, present a detailed computational workflow, and interpret the resulting data to provide actionable insights for researchers in material science and drug development, where understanding antioxidant behavior is paramount.

Part 1: The Theoretical Framework - Why Quantum Chemistry?

The antioxidant action of BNPA, like other aminic antioxidants, is rooted in its ability to donate a hydrogen atom from its secondary amine (N-H) group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT). The ease with which this hydrogen atom is donated is the primary determinant of its antioxidant efficacy. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to quantify this process with high precision.

DFT allows us to model the electronic structure of molecules and calculate various properties that are directly linked to their reactivity. For antioxidant studies, the most critical parameter is the N-H Bond Dissociation Enthalpy (BDE) . A lower BDE signifies a weaker N-H bond, indicating that the hydrogen atom can be abstracted more readily by a free radical, thus making the molecule a more potent antioxidant.

Several key computational parameters provide a comprehensive picture of a molecule's antioxidant potential:

-

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. For BNPA, the N-H BDE is the primary indicator of its HAT-based antioxidant activity.

-

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP suggests a greater propensity for the molecule to donate an electron, which is relevant in the Single Electron Transfer (SET) mechanism of antioxidation.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties. The energy of the HOMO is related to the molecule's electron-donating ability (lower ionization potential), while the HOMO-LUMO energy gap is an indicator of its chemical reactivity.

By calculating these parameters for BNPA, we can gain a quantitative understanding of its antioxidant power and the factors that influence it.

Part 2: The Computational Protocol - A Step-by-Step Guide

This section provides a detailed methodology for performing DFT calculations on bis(nonylphenyl)amine. While specific software packages like Gaussian, ORCA, or Q-Chem can be used, the fundamental steps remain consistent.

Step 1: Molecular Structure Preparation

-

Construct the 3D Structure: The initial step is to build the three-dimensional structure of bis(nonylphenyl)amine. For the purpose of these calculations, we will consider the para-substituted isomer, bis(4-nonylphenyl)amine, which is a common component of commercial BNPA. Molecular building software such as Avogadro or GaussView can be used to create the initial geometry.

-

Initial Geometry Optimization: A preliminary geometry optimization using a lower level of theory or a molecular mechanics force field (like UFF) can be performed to obtain a reasonable starting structure. This helps to speed up the subsequent high-level DFT optimization.

Step 2: Geometry Optimization with DFT

The core of the computational study is the accurate optimization of the molecular geometry.

-

Select the Level of Theory:

-

Functional: The choice of the DFT functional is critical. For antioxidant properties, hybrid functionals like B3LYP are widely used and have a long track record. However, more modern, range-separated functionals such as the M06-2X often provide improved accuracy for thermochemistry and non-covalent interactions.

-

Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the electronic structure. The Pople-style 6-311++G(d,p) basis set is a good choice, as it includes diffuse functions (++) to describe the lone pairs on the nitrogen atom and polarization functions (d,p) to allow for orbital shape flexibility.

-

-

Perform the Optimization: The geometry of the BNPA molecule is optimized at the chosen level of theory. This calculation finds the lowest energy conformation of the molecule. A frequency calculation should be performed concurrently or subsequently to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Calculating Antioxidant Properties

Once the optimized geometry is obtained, the key antioxidant parameters can be calculated.

-

N-H Bond Dissociation Enthalpy (BDE): The BDE of the N-H bond is calculated as the enthalpy difference between the products (the BNPA radical and a hydrogen atom) and the reactant (the parent BNPA molecule).

BDE(N-H) = H(BNPA•) + H(H•) - H(BNPA)

To calculate this, you will need to perform separate geometry optimization and frequency calculations for the BNPA radical (BNPA•), which is formed by removing the hydrogen atom from the nitrogen. The enthalpy of a hydrogen atom (H•) is a known value.

-

Ionization Potential (IP): The adiabatic ionization potential is calculated as the enthalpy difference between the cation radical (BNPA•+) and the neutral molecule.

IP = H(BNPA•+) - H(BNPA)

This requires a geometry optimization and frequency calculation for the cation radical.

-

Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation for the neutral BNPA molecule. The distribution of these orbitals can be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Step 4: Simulating a Solvent Environment

Since BNPA often functions in a non-polar environment like lubricating oil, it is beneficial to include the effect of the solvent in the calculations. This can be done using an implicit solvent model, such as the Polarizable Continuum Model (PCM) . The calculations for geometry optimization and property determination are then repeated with the chosen solvent (e.g., a generic non-polar solvent like heptane or a more complex mixture).

Part 3: Data Interpretation and Visualization

The output of the quantum chemical calculations provides a wealth of quantitative data. This section explains how to interpret this data in the context of BNPA's antioxidant activity.

Quantitative Data Summary

| Parameter | Description | Expected Outcome for BNPA | Implication for Antioxidant Activity |

| N-H BDE | Energy required to break the N-H bond. | Relatively low | A lower BDE indicates a greater ease of hydrogen donation, signifying higher antioxidant potency via the HAT mechanism. |

| IP | Energy required to remove an electron. | Moderate | A lower IP suggests a higher propensity for electron donation, which is relevant for the SET mechanism. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relatively high (less negative) | A higher HOMO energy correlates with a greater ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | - | The HOMO-LUMO gap can indicate chemical reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate | A smaller gap generally suggests higher reactivity. |

Visualization of Key Concepts

Visualizing the molecular orbitals and the antioxidant mechanism is crucial for a comprehensive understanding.

Computational Workflow Diagram:

Caption: A flowchart illustrating the key steps in the quantum chemical calculation of the antioxidant properties of bis(nonylphenyl)amine.

Antioxidant Mechanism of Bis(nonylphenyl)amine:

Caption: The primary antioxidant mechanism of bis(nonylphenyl)amine, Hydrogen Atom Transfer (HAT), where it donates a hydrogen atom to a free radical.

Frontier Molecular Orbitals of Bis(nonylphenyl)amine:

A key finding from the analysis of the Highest Occupied Molecular Orbital (HOMO) is its localization. For diarylamines like BNPA, the HOMO is typically centered on the nitrogen atom and delocalized across the phenyl rings. This indicates that the nitrogen lone pair electrons are the most readily available for donation, which is consistent with the HAT mechanism where the N-H bond is cleaved. Visualization of the HOMO would show significant electron density around the nitrogen atom, confirming it as the primary site of antioxidant activity.

Part 4: Connecting Theory with Experiment

The ultimate validation of these computational predictions comes from a comparison with experimental data. Standard assays for antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, provide experimental measures of a compound's ability to neutralize free radicals.

A strong correlation is expected between a low calculated N-H BDE and high experimentally determined radical scavenging activity. This synergy between theoretical calculations and experimental results provides a robust framework for understanding and predicting the antioxidant performance of molecules like BNPA.

Conclusion: A Powerful Tool for Molecular Design

Quantum chemical calculations provide an indispensable tool for elucidating the antioxidant mechanism of bis(nonylphenyl)amine at the molecular level. By quantifying key parameters like the N-H Bond Dissociation Enthalpy, we can gain predictive insights into its antioxidant efficacy. This knowledge is not merely academic; it forms the basis for the rational design of novel, more potent antioxidant additives for a wide range of applications, from industrial materials to potentially therapeutic agents. The methodologies outlined in this guide offer a clear pathway for researchers to apply these powerful computational techniques to their own investigations into the fascinating world of antioxidants.

References

- Density Functional Theory (DFT) in the Study of Antioxidant Properties. This reference would ideally be a review article on the application of DFT to antioxidant research.

- Computational Studies on the Antioxidant Activity of Diphenylamine Derivatives. A research article focusing on the computational analysis of compounds structurally similar to BNPA. This would provide a direct precedent for the methodologies discussed.

- Experimental Methods for the Assessment of Antioxidant Activity.

- Gaussian 16, Revision C.01. The official citation for the quantum chemistry software package used for the calculations. This would include the authors, title, and publisher.

- Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.

An In-Depth Technical Guide to the Electrochemical Properties of Bis(nonylphenyl)amine

This guide provides a comprehensive exploration of the electrochemical properties of Bis(nonylphenyl)amine (BNPA), a widely used antioxidant in various industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core electrochemical behavior of BNPA, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Electrochemical Behavior in Antioxidant Function

Bis(nonylphenyl)amine belongs to the class of diarylamine antioxidants, which are critical in preventing oxidative degradation in organic materials such as lubricants, polymers, and fuels. The efficacy of these antioxidants is intrinsically linked to their electrochemical properties, specifically their ability to donate electrons to neutralize free radicals. Understanding the redox behavior of BNPA is paramount for predicting its antioxidant activity, optimizing its application, and developing novel antioxidant systems. This guide will elucidate the electrochemical characteristics of BNPA through detailed analysis of its redox potential, electron transfer kinetics, and the underlying reaction mechanisms.

The Electrochemical Profile of Bis(nonylphenyl)amine

The electrochemical behavior of Bis(nonylphenyl)amine is characterized by its oxidation, a process that can be effectively studied using techniques such as cyclic voltammetry (CV). While specific experimental data for BNPA is scarce in publicly available literature, its electrochemical properties can be inferred from studies on closely related alkylated diphenylamines.

Redox Potential: The Willingness to Donate Electrons

The anodic peak potential (Epa) in a cyclic voltammogram is a key indicator of an antioxidant's reducing power; a lower Epa signifies a greater ease of oxidation and, consequently, a higher antioxidant capacity. For diarylamines, the presence of electron-donating groups, such as the nonyl chains in BNPA, generally lowers the oxidation potential.

Electron Transfer Kinetics: The Speed of Antioxidant Action

The efficiency of an antioxidant is not solely determined by its willingness to donate an electron but also by the speed at which this transfer occurs. The heterogeneous electron transfer rate constant (kₛ) provides a measure of this kinetic efficiency. Furthermore, the diffusion coefficient (D) reflects the mobility of the antioxidant within a given medium, which is crucial for its ability to reach and neutralize free radicals.

Quantitative Electrochemical Parameters

The following table summarizes the estimated electrochemical parameters for Bis(nonylphenyl)amine based on data from analogous substituted diphenylamines. It is important to note that these are estimated values and should be confirmed by experimental analysis.

| Parameter | Symbol | Estimated Value | Significance |

| Anodic Peak Potential | Epa | +0.6 to +0.8 V (vs. Ag/AgCl) | Indicates the potential at which BNPA is oxidized, reflecting its reducing power. |

| Diffusion Coefficient | D | 1 x 10⁻⁶ to 5 x 10⁻⁶ cm²/s | Represents the rate of diffusion of BNPA in solution to the electrode surface. |

| Heterogeneous Electron Transfer Rate Constant | kₛ | 1 x 10⁻³ to 5 x 10⁻³ cm/s | Quantifies the kinetic facility of the electron transfer at the electrode surface. |

Experimental Protocol: Probing the Electrochemical Behavior of Bis(nonylphenyl)amine

This section provides a detailed, step-by-step methodology for conducting cyclic voltammetry on Bis(nonylphenyl)amine. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire

-

Electrochemical Analyzer

-

Bis(nonylphenyl)amine (BNPA)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP)

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads

Experimental Workflow Diagram

Caption: Experimental workflow for cyclic voltammetry of BNPA.

Step-by-Step Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes.

-

Rinse the electrode thoroughly with the chosen solvent (acetonitrile or dichloromethane).

-

Allow the electrode to dry completely.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of Bis(nonylphenyl)amine in the solvent.

-

Add the supporting electrolyte, 0.1 M tetrabutylammonium perchlorate, to the solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working electrode, Ag/AgCl reference electrode, and platinum counter electrode.

-

Immerse the electrodes in the BNPA solution.

-

Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen.

-

Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of BNPA (e.g., +1.2 V) and back to the initial potential. A typical scan rate is 100 mV/s.

-

-

Data Analysis:

-

Record the resulting cyclic voltammogram.

-

Determine the anodic peak potential (Epa) from the voltammogram.

-

To investigate the kinetics, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) and record the corresponding voltammograms.

-

Calculate the diffusion coefficient (D) using the Randles-Sevcik equation by plotting the peak current (ip) versus the square root of the scan rate (ν¹/²).[1][2][3][4][5]

-

Estimate the heterogeneous electron transfer rate constant (kₛ) using Nicholson's method, which relates the peak separation (ΔEp) to a kinetic parameter.[6][7][8][9][10]

-

Proposed Electrochemical Oxidation Mechanism of Bis(nonylphenyl)amine

The antioxidant activity of Bis(nonylphenyl)amine is initiated by its electrochemical oxidation. The proposed mechanism involves a series of electron and proton transfer steps, culminating in the formation of stable radical species that can effectively scavenge peroxy radicals, thereby inhibiting oxidative chain reactions. This process is often described by the Korcek cycle in the context of autoxidation.

Caption: Proposed electrochemical oxidation and antioxidant mechanism of BNPA.

Mechanism Description:

-

Initial Oxidation: Bis(nonylphenyl)amine undergoes a one-electron oxidation at the electrode surface to form a radical cation.

-

Deprotonation: The radical cation rapidly loses a proton to form a neutral aminyl radical.

-

Reaction with Oxygen: The aminyl radical can react with molecular oxygen to form a nitroxide radical.

-

Radical Scavenging: The aminyl radical can also directly scavenge a peroxy radical (ROO•) to regenerate the parent amine and form a hydroperoxide.

-

Korcek Cycle: The nitroxide radical can trap an alkyl radical (R•) to form an alkoxyamine. This alkoxyamine can then react with another peroxy radical to regenerate the nitroxide radical and form other products, completing the catalytic cycle.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a detailed overview of the electrochemical properties of Bis(nonylphenyl)amine. By understanding its redox potential, electron transfer kinetics, and the intricacies of its oxidation mechanism, researchers and professionals can better predict its antioxidant efficacy and optimize its use in various applications. The provided experimental protocol offers a robust framework for the empirical investigation of BNPA and other similar diarylamine antioxidants. Further research to obtain precise experimental data for BNPA will be invaluable in refining our understanding of this important industrial chemical.

References

-

Grokipedia. Randles–Sevcik equation. [No date]. Available from: [Link]

-

Wikipedia. Randles–Ševčík equation. [No date]. Available from: [Link]

-

ResearchGate. 3 electroanalytical techniques for the determination of heterogeneous electron transfer rate constant. [No date]. Available from: [Link]

- Maleki, A., & Masumi, R. (n.d.). Electrochemical oxidation of N, N -dialkyl- p -phenylenediamines in the Presence of Sulfite. SID.

- García-García, A., et al. (n.d.). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium.

- OrigaLys. (2022, July 25).

- Rombouts, K., et al. (n.d.). How to Control the Rate of Heterogeneous Electron Transfer across the Rim of M6L12 and M12L24 Nanospheres. PubMed Central.

- University of Surrey. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine in DMF and analytical applications. Part I: Mechanistic study.

- Pine Research Instrumentation. (2021, September 26).

- Molecular ElectroChemistry. Simultanous Determination of Diffusion Coefficients and Electrode Radii.

- ResearchGate. (2018). Electrochemical oxidaton of N, N-dialkyl- p-phenylenediamines in the presence of arylsulfinic acids.

- Journal of The Chemical Society of Pakistan. (2009).

- University of Surrey. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine in DMF and analytical applications. Part I: Mechanistic study.

- BASi. (1999).

- ACS Electrochemistry. (2022). The Nicholson Method of Determination of the Standard Rate Constant of a Quasireversible Redox Couple Employing Cyclic Voltammetry: Everything One Needs to Know!.

- MDPI. (2010). Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles.

- Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]

- 3. origalys.com [origalys.com]

- 4. Randles–Ševčík Equation | Pine Research Instrumentation [pineresearch.com]

- 5. Molecular ElectroChemistry [echem.uni-tuebingen.de]

- 6. researchgate.net [researchgate.net]

- 7. How to Control the Rate of Heterogeneous Electron Transfer across the Rim of M6L12 and M12L24 Nanospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. basinc.com [basinc.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Degradation Pathways of Bis(nonylphenyl)amine

Abstract

Bis(nonylphenyl)amine (BNPA) is a widely utilized antioxidant in various industrial applications, including lubricants, polymers, and fuels, where it plays a crucial role in mitigating oxidative degradation at elevated temperatures.[] Understanding its thermal degradation pathways is paramount for predicting its performance, optimizing formulations, and ensuring material longevity and safety. This technical guide provides a comprehensive overview of the thermal degradation of BNPA, delving into the core mechanisms, analytical methodologies for characterization, and detailed experimental protocols. While specific literature on the thermal degradation of BNPA is limited, this guide synthesizes information from studies on analogous aromatic amine antioxidants to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction to Bis(nonylphenyl)amine: A Workhorse Antioxidant

Bis(nonylphenyl)amine belongs to the class of diarylamine antioxidants, which are renowned for their efficacy as radical scavengers, particularly at high temperatures.[] Its molecular structure, characterized by a central secondary amine linking two nonylphenyl groups, imparts excellent solubility in organic matrices and a high degree of thermal stability. The primary function of BNPA is to interrupt the auto-oxidation cycle of materials by donating a hydrogen atom from its amine group to reactive peroxy radicals, thereby forming a stable aminyl radical and preventing further propagation of degradation reactions. This activity is critical in applications such as engine oils, where the lubricant is subjected to extreme temperatures and oxidative stress.

Core Mechanisms of Thermal Degradation

The thermal degradation of bis(nonylphenyl)amine, like other diarylamine antioxidants, is a complex process involving multiple reaction pathways. The degradation is initiated by the homolytic cleavage of the N-H bond, which is the most labile bond in the molecule. The subsequent reactions are influenced by temperature, the presence of oxygen, and the surrounding chemical matrix.

Initial Degradation Steps: N-H Bond Scission and Radical Formation

The primary event in the thermal degradation of BNPA is the scission of the nitrogen-hydrogen bond, leading to the formation of a diarylaminyl radical and a hydrogen radical. This initiation step is temperature-dependent, with higher temperatures accelerating the rate of bond cleavage.

Reaction: (C₉H₁₉-C₆H₄)₂N-H → (C₉H₁₉-C₆H₄)₂N• + H•

The resulting diarylaminyl radical is relatively stable due to resonance delocalization of the unpaired electron over the two aromatic rings. This stability is a key factor in the antioxidant activity of BNPA, as it allows the radical to persist and participate in termination reactions with other radicals.

Propagation and Secondary Reactions

In the presence of oxygen, the degradation process becomes a thermo-oxidative one. The diarylaminyl radicals can react with oxygen to form nitroxide radicals, which are also effective radical scavengers. These nitroxide radicals can further react with other radical species, contributing to the overall antioxidant mechanism.

However, at very high temperatures, the diarylaminyl and nitroxide radicals can undergo further degradation through pathways such as:

-

C-N Bond Scission: Cleavage of the bond between the nitrogen and the phenyl ring can lead to the formation of nonylphenyl radicals and other nitrogen-containing fragments.

-

Ring Fragmentation: The aromatic rings themselves can undergo fragmentation, leading to the formation of a complex mixture of smaller volatile and semi-volatile organic compounds.

-

Condensation and Polymerization: The radical species can also combine to form larger, polymeric structures, contributing to the formation of sludge and deposits in lubricant systems.

The specific degradation products will depend on the exact temperature, atmosphere (inert or oxidative), and the presence of other reactive species in the system.

Analytical Techniques for Characterizing Thermal Degradation

A multi-faceted analytical approach is necessary to fully elucidate the thermal degradation pathways of BNPA. The following techniques provide complementary information on the thermal stability, decomposition products, and reaction kinetics.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[2] For BNPA, TGA can provide crucial data on:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Degradation Profile: The number of degradation stages and the temperature range of each stage.

-

Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[3][4] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry. This technique is invaluable for:

-

Identifying Degradation Products: Providing structural information on the fragments formed during thermal breakdown.

-

Elucidating Degradation Mechanisms: By identifying the primary and secondary degradation products, the underlying reaction pathways can be inferred.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Coupling a TGA instrument with an FTIR spectrometer allows for the real-time analysis of the gaseous products evolved during thermal decomposition.[5][6][7] As the sample is heated in the TGA, the evolved gases are transferred to the FTIR gas cell for analysis. This provides information on:

-

Functional Groups of Evolved Gases: Identifying the types of chemical bonds present in the degradation products (e.g., C-H, N-H, C=O).

-

Evolution Profiles: Correlating the evolution of specific gases with the mass loss events observed in the TGA.

Experimental Protocols

The following protocols provide a framework for conducting thermal degradation studies on bis(nonylphenyl)amine.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of Bis(nonylphenyl)amine.

Instrumentation:

-

Thermogravimetric Analyzer

-

High-purity nitrogen or air for purge gas

-

Alumina or platinum crucibles

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the BNPA sample into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10, 20, or 30 °C/min).

-

Record the mass of the sample as a function of temperature.

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the temperatures at 5% and 10% mass loss (T5%, T10%).

| Parameter | Typical Value (Inert Atmosphere) | Typical Value (Oxidative Atmosphere) |

| Tonset | ~250-300 °C | ~230-280 °C |

| Tmax | ~350-400 °C | ~330-380 °C |

| Residual Mass @ 600°C | 5-15% | <5% |

Note: The provided values are illustrative and can vary depending on the specific isomer distribution and purity of the BNPA sample, as well as the experimental conditions.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the thermal degradation products of Bis(nonylphenyl)amine.

Instrumentation:

-

Pyrolyzer unit

-

Gas Chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Mass Spectrometer

Procedure:

-

Place a small amount of the BNPA sample (100-500 µg) into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer.

-

Set the pyrolysis temperature (e.g., 300, 400, 500, and 600 °C to study the effect of temperature on the degradation products).

-

Set the GC and MS parameters. A typical GC temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp to a high temperature (e.g., 300 °C). The MS should be set to scan a mass range of m/z 35-550.

-

Initiate the pyrolysis, which will rapidly heat the sample and transfer the degradation products to the GC column.

-

Acquire the GC-MS data.

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) to identify the corresponding compound.

-

Propose degradation pathways based on the identified products.

Expected Degradation Products:

-

Nonylphenol

-

Aniline

-

Various isomers of nonylaniline

-

Fragments of the nonyl chain (e.g., alkenes)

-

Higher molecular weight condensation products

Protocol 3: Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the functional groups of the evolved gases during the thermal degradation of Bis(nonylphenyl)amine.

Instrumentation:

-

Thermogravimetric Analyzer

-

Heated transfer line

-

FTIR Spectrometer with a gas cell

Procedure:

-

Set up the TGA-FTIR system, ensuring the transfer line and gas cell are heated to prevent condensation of the evolved products (typically 180-220 °C).

-

Perform a TGA experiment as described in Protocol 4.1.

-

Simultaneously, acquire FTIR spectra of the evolved gases at regular time or temperature intervals.

-

Generate a Gram-Schmidt plot, which shows the total infrared absorbance as a function of time or temperature, to visualize the evolution of gaseous products.

Data Analysis:

-

Correlate the peaks in the Gram-Schmidt plot with the mass loss events in the TGA curve.

-

Analyze the FTIR spectra at specific temperatures corresponding to the maximum evolution rates to identify the functional groups of the evolved gases (e.g., N-H stretching, aromatic C-H stretching, aliphatic C-H stretching).

Conclusion

The thermal degradation of bis(nonylphenyl)amine is a multifaceted process initiated by N-H bond scission, followed by a cascade of radical reactions leading to a variety of degradation products. While specific, detailed studies on BNPA are not abundant in the public domain, a thorough understanding of its degradation can be achieved by applying the principles of aromatic amine chemistry and utilizing a suite of advanced analytical techniques. The methodologies and protocols outlined in this guide provide a robust framework for researchers to investigate the thermal stability and degradation pathways of BNPA, enabling the development of more stable and effective antioxidant systems for a wide range of applications. Further research focusing specifically on the kinetics and product identification of BNPA thermal degradation would be highly valuable to the scientific community.

References

-

Thermal decomposition kinetics and anti-oxidation performance of commercial antioxidants. (2025). Request PDF. [Link]

-

Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. (n.d.). Request PDF. [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI. [Link]

-

TGA, TGA-FTIR and TGA-MS analysis at FILAB laboratory. (n.d.). FILAB. [Link]

-

TGA-FTIR. (n.d.). Moore Analytical. [Link]

-

Kinetic analysis of systems containing aromatic amine, phenol, and hydroperoxide. (n.d.). Request PDF. [Link]

-

TGA With Evolved Gas Analysis. (2005). American Laboratory. [Link]

-

Hot Spots in Evolved Gas Analysis: The New TGA-FT-IR Coupling. (2022). NETZSCH. [Link]

-

TGA/DTA–FTIR–MS coupling as analytical tool for confirming inclusion complexes occurrence in supramolecular host–guest architectures. (2015). ResearchGate. [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. [Link]

-

Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. (n.d.). ResearchGate. [Link]

-

Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (n.d.). Archimer. [Link]

-

Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. (2023). PMC. [Link]

-

Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. (n.d.). Request PDF. [Link]

-

Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. (n.d.). Analyst (RSC Publishing). [Link]

-

Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. (2023). MDPI. [Link]

-

Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024). MDPI. [Link]

-

THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (n.d.). OSTI.GOV. [Link]

-

Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. (n.d.). E3S Web of Conferences. [Link]

-

Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). PMC. [Link].ncbi.nlm.nih.gov/pmc/articles/PMC8878028/)

Sources

An In-Depth Technical Guide to the Photolytic Degradation of Bis(nonylphenyl)amine in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(nonylphenyl)amine (BNPA) is a widely used industrial antioxidant and lubricant additive.[1] Its presence in the environment and potential for degradation into various transformation products necessitates a thorough understanding of its fate and behavior under photolytic conditions. This technical guide provides a comprehensive overview of the photolytic degradation of BNPA in solution, detailing the underlying mechanisms, critical influencing factors, and robust analytical methodologies for its study. By synthesizing fundamental principles with practical experimental protocols, this document serves as an essential resource for researchers investigating the environmental transformation of BNPA and related compounds.

Introduction: The Environmental Significance of Bis(nonylphenyl)amine

Bis(nonylphenyl)amine is a secondary aromatic amine characterized by two nonylphenyl groups attached to a central nitrogen atom. Its primary industrial application is as an antioxidant in lubricants, plastics, and rubber, where it functions to inhibit oxidative degradation.[1] However, the widespread use and disposal of products containing BNPA lead to its release into the environment.[2] While BNPA itself may exhibit certain toxicological properties, its degradation products could pose additional environmental risks. Photolysis, or the degradation of molecules by light, is a key environmental transformation pathway for many organic compounds, including those structurally similar to BNPA, such as nonylphenol and bisphenol A (BPA).[3][4] Understanding the photolytic degradation of BNPA is therefore crucial for assessing its environmental persistence, identifying potential transformation products, and evaluating its overall ecological impact.

Fundamentals of Photolytic Degradation

Photolytic degradation is initiated when a molecule absorbs light energy, leading to the excitation of electrons to higher energy states. This excited state can then undergo various physical and chemical processes, including bond cleavage, isomerization, or reaction with other molecules, ultimately resulting in the transformation of the parent compound. The efficiency and pathway of photolysis are governed by the molecule's chemical structure, the wavelength and intensity of the incident light, and the surrounding environmental conditions.

For a compound like BNPA, the aromatic rings are the primary chromophores, absorbing ultraviolet (UV) radiation. The absorbed energy can lead to the homolytic or heterolytic cleavage of the C-N bonds or reactions involving the amine group, initiating a cascade of degradation reactions.

Core Principles of BNPA Photolysis in Solution

The photolytic degradation of BNPA in an aqueous solution is a complex process influenced by a multitude of factors. A logical workflow for investigating this process is outlined below.